molecular formula C19H21N3O4S B2457251 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105206-30-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2457251
CAS No.: 1105206-30-1
M. Wt: 387.45
InChI Key: KZDKZJDDWFUTDJ-UHFFFAOYSA-N
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Description

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. The compound features a 1,1-dioxidoisothiazolidine group, a moiety present in compounds investigated for targeting various biological pathways . Its core structure incorporates an oxalamide linker, a functional group recognized in contemporary research for its utility in constructing potential therapeutic agents, such as anti-plasmodial compounds . The molecular architecture of this chemical reagent suggests potential for diverse research applications. Researchers can leverage this compound as a key intermediate or precursor for developing novel molecules with potential biological activity. The presence of the isothiazolidine dioxide and aromatic systems classifies it within a family of heterocyclic compounds known for their versatility and significant therapeutic potential across various fields, including antimicrobial and antidiabetic research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” typically involves the following steps:

    Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

    Attachment to the phenyl ring: The 1,1-dioxidoisothiazolidin-2-yl group is then attached to a phenyl ring through a substitution reaction.

    Formation of the oxalamide group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine precursors.

    Final coupling: The phenyl ring with the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group are coupled to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced oxalamides.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing isothiazolidine derivatives exhibit antimicrobial properties. The unique combination of the dioxidoisothiazolidin structure with the oxalamide linkage may enhance the compound's effectiveness against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

Anticancer Potential

Oxalamides have been investigated for their potential anticancer activities. The structural features of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide may allow it to interact with specific cancer cell receptors or pathways, potentially leading to apoptosis in malignant cells. Preliminary studies suggest that related compounds have shown promise in inhibiting tumor growth in vitro.

Enzyme Inhibition

The oxalamide functional group is known to act as an inhibitor for various enzymes. Research indicates that this compound could be explored for its ability to inhibit proteases or other enzyme classes involved in disease processes. Such inhibition could lead to therapeutic effects in diseases characterized by excessive enzyme activity.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal examined the antimicrobial efficacy of oxalamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Investigation into Anticancer Activity

Another research effort focused on the anticancer properties of oxalamides, where derivatives were tested against various cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity against breast and lung cancer cells, indicating that this compound could be a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-phenyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl and 4-methylbenzyl groups.

    N2-(4-methylbenzyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl group.

    N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Lacks the 4-methylbenzyl group.

Uniqueness

“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” is unique due to the presence of both the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group. These functional groups confer specific chemical and biological properties that distinguish it from other oxalamides.

Biological Activity

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H27N5O3S
  • Molecular Weight : 453.557 g/mol
  • IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide

The structural representation indicates the presence of a thiazolidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases such as CDK2, which plays a vital role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Nitric Oxide Signaling : It has been implicated in nitric oxide-mediated signaling pathways, which are essential for various physiological processes including vasodilation and neurotransmission .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays, including cytotoxicity tests and kinase activity assays.

Cytotoxicity Studies

A study assessed the cytotoxic effects of the compound on different cancer cell lines. The results indicated that:

Cell LineIC50 (µM)Observations
MCF-7 (breast)15.4Significant inhibition at 24h
HeLa (cervical)12.3Induced apoptosis
A549 (lung)10.8Cell cycle arrest observed

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against various cancer models. The compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer .

Case Study 2: Neuroprotective Effects

Another investigation focused on its neuroprotective properties in models of neurodegenerative diseases. The compound demonstrated a significant reduction in neuronal apoptosis induced by oxidative stress .

Q & A

Q. What are the optimized synthetic routes for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling oxalyl chloride with two amine precursors: 3-(1,1-dioxidoisothiazolidin-2-yl)aniline and 4-methylbenzylamine. Key steps include:

  • Amidation : React oxalyl chloride with the first amine (3-(1,1-dioxidoisothiazolidin-2-yl)aniline) in anhydrous dichloromethane at 0–5°C to form the monoamide intermediate .
  • Second Amidation : Introduce the second amine (4-methylbenzylamine) under basic conditions (e.g., triethylamine) to complete the oxalamide linkage .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product (>95% purity) . Yield optimization requires strict control of temperature (to prevent side reactions) and stoichiometric ratios (1:1.2 for oxalyl chloride to amines). Solvent choice (polar aprotic solvents like DMF) can enhance reactivity .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isothiazolidinone ring (δ ~3.5–4.5 ppm for S=O and N-CH₂ groups) and the 4-methylbenzyl moiety (δ ~2.3 ppm for CH₃, δ ~4.4 ppm for N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₀H₂₂ClN₃O₃S, [M+H]+ = 420.1154) .
  • X-ray Crystallography : Resolves the spatial arrangement of the dioxidoisothiazolidine and oxalamide groups, critical for understanding steric effects .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites, aiding in SAR studies .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Antifungal Activity : Follow protocols for similar oxalamides (e.g., thiocyclam samoxad) using Candida albicans or Aspergillus fumigatus cultures .
  • Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) due to the electrophilic isothiazolidinone sulfur .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM . Include positive controls (e.g., fluconazole for antifungal screens) and validate results with dose-response curves .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance this compound’s bioactivity?

  • Substituent Modification : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target binding .
  • Isothiazolidinone Ring Optimization : Introduce substituents at the N-position of the isothiazolidinone to enhance stability (e.g., methyl or cyclopropyl groups) .
  • Bioisosteric Replacement : Substitute the oxalamide with urea or thiourea to compare binding affinities . Data from analogs (e.g., thiocyclam samoxad) suggest that the dioxidoisothiazolidine ring is critical for fungicidal activity, while the oxalamide linker influences solubility .

Q. How can contradictory reports about this compound’s biological activity be resolved?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) across studies .
  • Impurity Profiling : Analyze batches via HPLC-MS to rule out by-products (e.g., dimeric oxalamides) that may skew results .
  • Orthogonal Assays : Confirm antifungal activity with both broth microdilution (MIC) and time-kill assays .

Q. What experimental approaches can elucidate the mechanism of action of this compound?

  • Molecular Docking : Simulate interactions with putative targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., CYP51) via spectrophotometric assays .
  • Transcriptomic Profiling : Perform RNA-seq on treated C. albicans to identify dysregulated pathways (e.g., ergosterol biosynthesis) .
  • Resistance Studies : Generate resistant mutants via serial passaging and sequence genomes to pinpoint target mutations .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The isothiazolidinone ring is prone to hydrolysis at pH >8 .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP-mediated oxidation. Methylbenzyl groups may reduce metabolic clearance .
  • Plasma Protein Binding : Measure binding (%) using ultrafiltration; hydrophobic substituents increase albumin affinity, reducing free drug availability .

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